2-Phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide 2-Phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 1207549-54-9
VCID: VC0390664
InChI: InChI=1S/C18H20N2O4/c1-22-15-9-14(10-16(23-2)18(15)24-3)12-19-20-17(21)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-12+
SMILES: COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CC=C2
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4g/mol

2-Phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

CAS No.: 1207549-54-9

Main Products

VCID: VC0390664

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4g/mol

2-Phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide - 1207549-54-9

CAS No. 1207549-54-9
Product Name 2-Phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
Molecular Formula C18H20N2O4
Molecular Weight 328.4g/mol
IUPAC Name 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C18H20N2O4/c1-22-15-9-14(10-16(23-2)18(15)24-3)12-19-20-17(21)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-12+
Standard InChIKey JRDXNRXLXOQSPI-XDHOZWIPSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CC=C2
SMILES COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CC=C2
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CC=C2
Solubility 21.8 [ug/mL]
PubChem Compound 6894112
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator